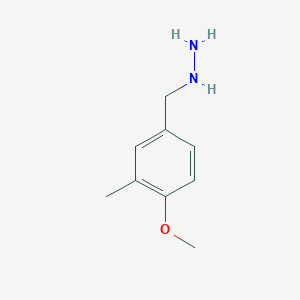

3-Methyl-4-methoxy-benzyl-hydrazine

Description

General Overview of Hydrazine (B178648) Functional Groups in Organic Synthesis

The hydrazine functional group (-NHNH₂), a derivative of ammonia, is a cornerstone of modern organic synthesis. Characterized by its nucleophilic nature, this moiety is instrumental in the construction of a wide variety of nitrogen-containing compounds. Hydrazines are pivotal precursors in the synthesis of pharmaceuticals and agrochemicals. nih.gov They are integral to the formation of numerous heterocyclic scaffolds, such as pyrazoles and pyrazolidines, which are prevalent in many biologically active molecules. orgsyn.orgnih.gov

A classic application of hydrazines is the Wolff-Kishner reduction, a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. nih.gov This transformation proceeds via a hydrazone intermediate, which, upon heating in the presence of a base, eliminates nitrogen gas to yield the reduced product. nih.gov

Significance of Substituted Benzyl (B1604629) Moieties in Chemical Scaffolds

The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) (-CH₂) group, is a frequently encountered structural motif in organic molecules. The strategic placement of substituents on the phenyl ring can profoundly influence a molecule's properties, including its reactivity, conformation, and biological activity. These substitutions can alter the electronic environment and steric bulk of the molecule, which in turn can modulate its interaction with biological targets. orgsyn.org

The 4-methoxybenzyl (PMB) group, for instance, is a widely used protecting group for alcohols and carboxylic acids in complex organic syntheses due to its stability under various reaction conditions and the multiple methods available for its removal. nih.govniscpr.res.in The presence of methyl and methoxy (B1213986) groups on the benzyl ring, as seen in the title compound, can fine-tune the lipophilicity and electronic character of the molecule, which is a common strategy in the design of new chemical entities.

Contextualizing 3-Methyl-4-methoxy-benzyl-hydrazine within Advanced Organic Synthesis

This compound belongs to the class of substituted benzylhydrazines. Compounds of this nature are valuable intermediates in multi-step organic syntheses. The hydrazine portion of the molecule can react with carbonyl compounds to form hydrazones, which can then be used in a variety of subsequent transformations, including cyclization reactions to form heterocyclic rings. orgsyn.orgnih.gov The substituted benzyl portion of the molecule provides a scaffold that can be further functionalized or may itself be a key component of the target molecule.

For example, a general synthetic route to substituted benzylhydrazines involves the reaction of the corresponding substituted benzaldehyde (B42025) with hydrazine hydrate (B1144303) to form a hydrazone, which is then reduced, often through catalytic hydrogenation, to yield the benzylhydrazine (B1204620). google.com

Scope and Research Significance of the Compound

While specific, in-depth research on this compound is not extensively documented in publicly accessible literature, its structural components suggest its primary significance as a building block in organic synthesis. Its potential lies in its utility as a precursor for more complex molecules, particularly in the synthesis of novel heterocyclic compounds that may be of interest in medicinal chemistry and materials science. The compound's CAS number is 887596-60-3, and its molecular formula is C₉H₁₄N₂O. chemicalbook.com Further research would be required to fully explore its reactivity and potential applications.

Interactive Data Tables

Below are tables summarizing key information about this compound and related concepts.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 887596-60-3 | chemicalbook.com |

| Molecular Formula | C₉H₁₄N₂O | chemicalbook.com |

| Molecular Weight | 166.22 g/mol | chemicalbook.com |

Table 2: Key Reactions Involving Hydrazine Derivatives

| Reaction Name | Description | Significance |

|---|---|---|

| Wolff-Kishner Reduction | Deoxygenation of aldehydes and ketones to alkanes using hydrazine and a strong base. | A fundamental transformation in organic synthesis for removing carbonyl groups. nih.gov |

| Hydrazone Formation | Reaction of a hydrazine with an aldehyde or ketone to form a hydrazone. | Creates a key intermediate for various cyclization and reduction reactions. nih.gov |

| Heterocycle Synthesis | Use of hydrazines as precursors for nitrogen-containing rings like pyrazoles. | Important for the synthesis of many biologically active compounds. orgsyn.org |

Structure

3D Structure

Properties

CAS No. |

887596-60-3 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(4-methoxy-3-methylphenyl)methylhydrazine |

InChI |

InChI=1S/C9H14N2O/c1-7-5-8(6-11-10)3-4-9(7)12-2/h3-5,11H,6,10H2,1-2H3 |

InChI Key |

NCLCWDMBBPIOTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CNN)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Methoxy Benzyl Hydrazine and Analogues

Precursor Synthesis Strategies

The successful synthesis of the final hydrazine (B178648) compound is critically dependent on the efficient preparation of its key building blocks. These precursors are typically substituted benzyl (B1604629) derivatives, such as benzyl halides or carbonyl compounds, which possess the required 3-methyl-4-methoxy substitution pattern on the aromatic ring.

The primary carbonyl precursor for the target molecule is 3-Methyl-4-methoxybenzaldehyde. nih.gov This compound, also known as 3-methyl-p-anisaldehyde, serves as a versatile intermediate for various synthetic transformations. chem960.com Its synthesis can be achieved through methods common for benzaldehyde (B42025) derivatives, such as the formylation of 3-methylanisole.

Another critical class of precursors is the substituted benzyl halides. For instance, 4-methoxybenzyl chloride can be synthesized from anisole (B1667542) by reacting it with paraformaldehyde and gaseous hydrogen chloride. prepchem.com A similar approach can be adapted to produce 3-methyl-4-methoxybenzyl chloride from 3-methylanisole. Alternatively, benzyl alcohols can be converted to their corresponding halides. For example, 4-methoxybenzyl alcohol can be transformed into 4-methoxybenzyl chloride using thionyl chloride in the presence of benzotriazole (B28993) or by reaction with concentrated hydrochloric acid. guidechem.com The reduction of the corresponding benzaldehyde, such as 3-methyl-4-methoxybenzaldehyde, would yield 3-methyl-4-methoxybenzyl alcohol, which can then be halogenated. The conversion of 4-methoxybenzyl bromide to 4-methoxybenzyl iodide is readily accomplished using sodium iodide in acetone, a reaction that can be applied to its 3-methyl analogue. researchgate.net

Table 1: Synthesis of Key Precursors

| Precursor Name | Starting Material(s) | Key Reagents | Reference(s) |

|---|---|---|---|

| 3-Methyl-4-methoxybenzaldehyde | 3-Methylanisole | Formylating agent (e.g., Vilsmeier-Haack reagent) | nih.govchem960.com |

| 4-Methoxybenzyl chloride | Anisole, Paraformaldehyde | Hydrogen chloride | prepchem.com |

| 4-Methoxybenzyl chloride | 4-Methoxybenzyl alcohol | Thionyl chloride, Benzotriazole | guidechem.com |

| 4-Methoxybenzyl iodide | 4-Methoxybenzyl bromide | Sodium iodide | researchgate.net |

A common strategy in the synthesis of substituted hydrazines involves the formation of a hydrazone intermediate. This is typically achieved through the condensation reaction of a carbonyl compound with a hydrazine derivative. For example, 4-methoxybenzoylhydrazide can be reacted with various aldehydes in methanol (B129727) to produce 4-methoxybenzoylhydrazones. nih.gov Similarly, reacting 3-methyl-4-methoxybenzaldehyde with hydrazine hydrate (B1144303) would yield the corresponding 3-methyl-4-methoxybenzaldehyde hydrazone. This hydrazone is a stable intermediate that can be isolated and subsequently reduced to the target benzylhydrazine (B1204620). The reaction of p-vanillin (4-hydroxy-3-methoxybenzaldehyde) with various hydrazides to form Schiff base products (hydrazones) further illustrates the versatility of this approach. researchgate.net

Hydrazine Formation Pathways

The introduction of the hydrazine functional group can be accomplished through several distinct chemical routes. These include the reduction of imine-like intermediates, the direct alkylation of hydrazine, or, for aryl-substituted analogues, the reduction of diazonium salts.

Reductive amination is a powerful and widely used method for forming amine derivatives, which can be adapted for hydrazine synthesis. masterorganicchemistry.com The process involves the reaction of a carbonyl compound, in this case, 3-methyl-4-methoxybenzaldehyde, with hydrazine to form a hydrazone in situ. This intermediate is then immediately reduced without isolation to yield the final benzylhydrazine product. youtube.com

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a mild reducing agent that selectively reduces the protonated imine (or hydrazone) intermediate much faster than it reduces the initial aldehyde or ketone. masterorganicchemistry.comyoutube.com This selectivity prevents the side reaction of reducing the starting aldehyde to an alcohol. Other reagents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also commonly used and can be preferable to avoid the use of cyanide-based reagents. masterorganicchemistry.com An efficient one-pot method for the direct reductive alkylation of hydrazine derivatives using α-picoline-borane has also been developed, highlighting an alternative that avoids the isolation of hydrazone intermediates and the use of toxic reagents. organic-chemistry.org

Table 2: Reductive Amination Summary

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Feature | Reference(s) |

|---|---|---|---|---|

| Aldehyde/Ketone | Hydrazine | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imine/hydrazone in the presence of the carbonyl group. | masterorganicchemistry.comyoutube.com |

| Aldehyde/Ketone | Hydrazine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Effective, non-cyanide alternative. | masterorganicchemistry.com |

| Aldehyde/Ketone | Hydrazine Derivative | α-Picoline-Borane | One-pot procedure, avoids toxic reagents. | organic-chemistry.org |

A direct approach to synthesizing benzylhydrazines is the alkylation of hydrazine with a suitable benzyl halide. In this method, a large excess of hydrazine hydrate is typically used to react with a benzyl halide, such as 3-methyl-4-methoxybenzyl chloride, to favor mono-alkylation and minimize the formation of di-substituted products. The high nucleophilicity of hydrazine allows it to displace the halide from the benzyl carbon. This method is straightforward but can sometimes suffer from over-alkylation, leading to a mixture of products that requires purification.

While the target compound is a benzylhydrazine, the synthesis of its arylhydrazine analogues is an important area of study. The classical method for preparing arylhydrazines involves the diazotization of an aromatic amine followed by reduction. For example, 4-methoxyphenylhydrazine hydrochloride can be prepared from p-anisidine (B42471) (4-methoxyaniline). chemicalbook.com The synthesis involves treating the aniline (B41778) with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (e.g., -5°C) to form the diazonium salt. This intermediate is then reduced, often using stannous chloride (SnCl₂) in concentrated HCl, to yield the arylhydrazine hydrochloride salt. chemicalbook.com A similar, analogous method has been described for the synthesis of 4-methyl-3-methoxyphenyl hydrazine from 4-methyl-3-methoxyaniline, using sodium nitrite and stannous chloride dihydrate. prepchem.com

This method is highly effective for arylhydrazines but is not directly applicable to the synthesis of benzylhydrazines like 3-methyl-4-methoxy-benzyl-hydrazine because the starting material would need to be a benzylamine, which does not form a stable diazonium salt under these conditions.

Multi-Component Reaction Sequences in Hydrazine Synthesis

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, as they allow for the construction of complex molecules in a single step from three or more reactants. rsc.org This approach minimizes waste and reduces the number of purification steps required.

In the context of hydrazine synthesis, MCRs offer a powerful tool for creating diverse libraries of hydrazine derivatives. A notable example is the Passerini reaction, which involves the condensation of a carbonyl compound, a carboxylic acid, and an isocyanide to form α-acyloxycarboxamides. rsc.org Research has demonstrated the application of this reaction using α-hydrazino acids as one of the components, leading to the formation of hydrazino depsipeptides, a novel class of peptidomimetics. rsc.org The yields of these reactions are influenced by the nature of the protecting groups on the α-hydrazino acid, with Nα-Benzyl, Nβ-Boc protected hydrazino acids providing significantly better yields than their Nα-Boc and Nα-Cbz-protected counterparts. rsc.org

Another strategy involves pseudo-multi-component reactions, where one of the reactants participates in multiple steps of the reaction sequence. For instance, a pseudo-five-component reaction has been reported for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. This reaction utilizes two equivalents of ethyl acetoacetate (B1235776), two equivalents of hydrazine hydrate, and an aromatic aldehyde, catalyzed by ZnAl2O4. nih.gov The process begins with the formation of a pyrazole (B372694) intermediate from hydrazine and ethyl acetoacetate, which then undergoes a Knoevenagel condensation with the aldehyde. nih.gov

The following table summarizes the key aspects of these multi-component reactions in hydrazine synthesis.

| Reaction Type | Reactants | Key Features |

| Passerini Reaction | α-Hydrazino acid, Carbonyl compound, Isocyanide | Produces hydrazino depsipeptides. Yield is dependent on protecting groups. rsc.org |

| Pseudo-Five-Component Reaction | Ethyl acetoacetate (2 equiv.), Hydrazine hydrate (2 equiv.), Aromatic aldehyde | Catalyzed by ZnAl2O4. Involves in-situ formation of a pyrazole intermediate followed by Knoevenagel condensation. nih.gov |

Optimization of Reaction Conditions

The efficiency and selectivity of hydrazine synthesis are highly dependent on the reaction conditions. Optimizing parameters such as the catalytic system, solvent, temperature, and pressure is crucial for maximizing product yield and purity.

Catalytic Systems in Hydrazine Formation

A wide array of catalytic systems have been developed to facilitate the synthesis of hydrazines. Transition metal catalysts, in particular, play a significant role. For example, copper(I) oxide has been shown to effectively catalyze the intermolecular N-arylation of diisopropyl azodicarboxylate with aryl trifluoromethanesulfonates. organic-chemistry.org This reaction proceeds without the need for a ligand at 80 °C in N,N-dimethylformamide. organic-chemistry.org

Ruthenium complexes have also been employed in hydrazine synthesis. A diaminocyclopentadienone ruthenium tricarbonyl complex catalyzes the synthesis of mono- or dialkylated acyl hydrazides using alcohols as alkylating agents through a borrowing hydrogen strategy. organic-chemistry.org Nickel(II)-bipyridine complexes have been utilized in photochemical C-N coupling reactions of (hetero)aryl chlorides with hydrazides, demonstrating high efficiency and broad functional group tolerance. organic-chemistry.org

In addition to transition metals, organocatalysts have also been explored. For instance, sulfamic acid has been used to catalyze the synthesis of bis-lawsone derivatives through a Knoevenagel condensation coupled with a Michael addition. nih.gov

Solvent Effects and Reaction Medium Selection

The choice of solvent can significantly impact the outcome of a hydrazine synthesis reaction. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are all critical factors.

In the synthesis of hydrazides from esters and hydrazine, anhydrous methanol or ethanol (B145695) are commonly used solvents. researchgate.net The addition of tetrahydrofuran (B95107) (THF) can also be beneficial in some cases. researchgate.net The selection of the solvent can also aid in product purification; for example, if the desired hydrazide product is insoluble in the reaction solvent (e.g., ethanol), it can be easily separated by filtration. researchgate.net

The use of hydrazine itself as a solvent has been explored for the preparation of metal chalcogenide materials. nih.gov Hydrazine's unique solvent properties allow for the direct dissolution of various metal chalcogenides at room temperature. nih.gov

The table below highlights the influence of different solvents on specific hydrazine synthesis reactions.

| Reaction | Solvent(s) | Role of Solvent |

| Hydrazide synthesis from esters | Methanol, Ethanol, THF | Dissolves reactants; can facilitate product isolation by precipitation. researchgate.net |

| N-arylation of diisopropyl azodicarboxylate | N,N-Dimethylformamide (DMF) | Provides a suitable medium for the copper-catalyzed reaction. organic-chemistry.org |

| Preparation of metal chalcogenides | Hydrazine | Acts as a reactive solvent, dissolving metal chalcogenides. nih.gov |

Temperature and Pressure Regimes

Temperature and pressure are fundamental parameters that control reaction kinetics and equilibrium. In the synthesis of 4-methoxyphenyl (B3050149) hydrazine hydrochloride, the diazotization of aniline is typically carried out at a low temperature of 0–5 °C. google.com However, subsequent reaction steps can be performed at temperatures up to 22 °C. google.com

For the decomposition of hydrazine, temperature plays a crucial role in determining the reaction rate and product selectivity. uakron.edu Studies on the catalytic decomposition of hydrazine have shown that increasing the temperature generally leads to an increase in the conversion rate. uakron.edu However, for practical applications, achieving high conversion at or near ambient temperature is often a key objective.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of non-toxic reagents, renewable resources, and the minimization of waste.

Solvent-Free Methodologies

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer significant advantages in terms of reduced environmental impact and simplified work-up procedures.

A solvent-free synthesis of methyl hydrazine sulfate (B86663) has been reported, involving the reaction of benzylidene phenodiazine with dimethyl sulfate. google.com This method achieves a high yield of 90% and a purity of over 95%. google.com The reaction is typically carried out at a temperature of 80-120 °C. google.com

Another example of a green approach is the use of water as a solvent. An efficient method for the cleavage of the hydrazine group from (hetero)aromatic substrates has been developed that can be performed in water for water-soluble substrates, highlighting the eco-friendly nature of this methodology. rsc.org

The following table summarizes key findings from research on solvent-free hydrazine synthesis.

| Reaction | Reactants | Conditions | Yield/Purity |

| Methyl hydrazine sulfate synthesis | Benzylidene phenodiazine, Dimethyl sulfate | Solvent-free, 80-120 °C | 90% yield, >95% purity google.com |

| Hydrazide synthesis from activated amides | Activated amides, Hydrazine | Aqueous environment, 25 °C | Good yields organic-chemistry.org |

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation in organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. niscpr.res.in This technology facilitates rapid and efficient chemical transformations, often leading to higher yields, cleaner reactions, and drastically reduced reaction times. nih.govnih.gov For the synthesis of benzylhydrazine derivatives and related heterocyclic compounds, microwave-assisted protocols provide a powerful alternative to traditional methods that frequently require prolonged heating and the use of toxic, high-boiling-point solvents. nih.govresearchgate.net

Microwave-assisted synthesis operates on the principle of dielectric heating, where polar molecules or intermediates in a reaction mixture absorb microwave energy directly and efficiently. niscpr.res.in This targeted heating can accelerate reaction rates, sometimes by several orders of magnitude, and can enable reactions that fail to proceed under conventional thermal conditions. nih.govrsc.org

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in published literature, the synthesis of analogous structures, such as substituted hydrazones and other benzyl derivatives, provides a strong precedent. For instance, the microwave-assisted condensation reaction to form N'-benzylidene salicylic (B10762653) acid hydrazides has been achieved in 8-10 minutes with yields between 62-80%, a significant improvement over conventional methods. researchgate.net Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been accomplished in just one minute with an 85% yield under microwave irradiation, compared to over four hours using conventional heating. nih.gov

In a relevant example involving a methoxybenzyl group, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines saw a dramatic yield improvement when switching from conventional heating to microwave irradiation. nih.gov At 70°C, the conventional method yielded only 4% of the product, whereas increasing the temperature to 140°C with microwave assistance boosted the yield to 47%. nih.gov Further optimization led to a 71% yield, showcasing the transformative potential of this technique. nih.gov These examples strongly suggest that a highly efficient, rapid, and high-yield synthesis of this compound could be developed using a similar microwave-assisted approach.

The table below illustrates the advantages of microwave-assisted synthesis (MAS) compared to conventional heating for reactions involving related structures.

| Product | Reactants | Method | Time | Yield | Reference |

| N'-Benzylidene Salicylic Acid Hydrazides | Salicylic hydrazide, Substituted benzaldehydes | MAS (Solvent-free) | 8-10 min | 62-80% | researchgate.net |

| Ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- langholmandcanonbieschools.dumgal.sch.ukbenzazepin-2-one-1-acetate | 3-Bromo derivative, Potassium phthalimide, etc. | Conventional | 29 h | Not specified | nih.gov |

| Ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- langholmandcanonbieschools.dumgal.sch.ukbenzazepin-2-one-1-acetate | 3-Bromo derivative, Potassium phthalimide, etc. | MAS | 4 min | 65% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Amide derivatives, Hydrazines | Conventional | > 4 h | Not specified | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Amide derivatives, Hydrazines | MAS | 1 min | 85% | nih.gov |

| Formamidine Derivative | Aminotriazole, Triethyl orthoformate, n-propylamine | MAS | 10 min | 95% | nih.gov |

Atom Economy and Efficiency in Hydrazine Synthesis

Atom economy is a foundational concept of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com It provides a critical metric for evaluating the sustainability of a synthetic route, as a higher atom economy signifies less waste generation. jocpr.com The percent atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. primescholars.com

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

This concept is distinct from reaction yield, which measures the amount of product obtained relative to the theoretical maximum. A reaction can have a 100% yield but a very low atom economy if it generates a significant quantity of byproducts that are not utilized. primescholars.com

NaOCl + 2NH₃ → N₂H₄ + NaCl + H₂O vaia.com

In this process, only the nitrogen and hydrogen atoms from the reactants are incorporated into the desired hydrazine product. The sodium, chlorine, and oxygen atoms end up in the byproducts, sodium chloride and water. The calculation for the atom economy of this process is as follows:

| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

| Sodium Hypochlorite | NaOCl | 74.5 | Hydrazine (Desired) | N₂H₄ | 32.0 |

| Ammonia | 2NH₃ | 34.0 (2 x 17.0) | Sodium Chloride (Waste) | NaCl | 58.5 |

| Total Reactant Mass | 108.5 | Water (Waste) | H₂O | 18.0 |

Using these values, the atom economy is calculated:

% Atom Economy = (32.0 / 108.5) x 100 ≈ 29.5% langholmandcanonbieschools.dumgal.sch.ukvaia.com

This low atom economy indicates that for every 108.5 grams of reactants used, over 70% of the atomic mass is converted into waste. langholmandcanonbieschools.dumgal.sch.uk In contrast, ideal reactions, such as certain addition or rearrangement reactions, can achieve 100% atom economy where all reactant atoms are incorporated into the final product. primescholars.comjocpr.com

For the synthesis of this compound, the principles of atom economy would favor synthetic routes that minimize the use of reagents with large leaving groups or that avoid stoichiometric reagents that are not incorporated into the final structure. Designing a synthesis with high atom economy is a key challenge in developing environmentally friendly and efficient chemical processes. primescholars.com

Reactivity and Reaction Mechanisms of 3 Methyl 4 Methoxy Benzyl Hydrazine

Nucleophilic Reactivity Profiles

The nucleophilicity of 3-Methyl-4-methoxy-benzyl-hydrazine is central to its chemical character, primarily revolving around the lone pairs of electrons on its two adjacent nitrogen atoms.

The hydrazine (B178648) group (-NH-NH₂) contains two nitrogen atoms, each with a lone pair of electrons, making the molecule a potent nucleophile. The terminal nitrogen (NH₂) is generally more nucleophilic and sterically accessible than the nitrogen attached to the benzyl (B1604629) group. This enhanced reactivity is partly attributed to the "alpha-effect," a phenomenon where the presence of an adjacent atom with a lone pair of electrons (the other nitrogen) increases the nucleophilicity. researchgate.net

Hydrazine itself is considered to have a reactivity comparable to that of methylamine. researchgate.net In the case of substituted hydrazines like this compound, the terminal NH₂ group is the primary site for nucleophilic attack on electrophilic centers, such as the carbonyl carbon of aldehydes and ketones. chemtube3d.com Studies on various hydrazines show that while methyl groups can increase the reactivity of the α-position, they may decrease it at the β-position. researchgate.net

The substituents on the aromatic ring and the benzyl group significantly modulate the electron density and, consequently, the reactivity of the hydrazine moiety.

Benzyl Group (-CH₂-Ar): The benzyl group itself influences the reactivity. While the substituted phenyl ring acts as an electron-donating system, the benzyl group also introduces steric bulk around the adjacent nitrogen atom, further favoring the terminal -NH₂ group as the primary site of reaction.

Collectively, the electron-donating nature of the 4-methoxy and 3-methyl groups enhances the electron density on the benzyl ring, which in turn slightly increases the electron density on the attached nitrogen. However, the most significant outcome is the pronounced nucleophilicity of the terminal nitrogen, which is poised for reaction. The presence of electron-donating substituents on the benzene (B151609) ring has been observed to enhance the reactivity of related compounds in certain reactions. researchgate.net

Condensation Reactions

One of the most fundamental reactions involving hydrazines is their condensation with carbonyl compounds. This reaction is a cornerstone of organic synthesis for creating new carbon-nitrogen double bonds.

This compound readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. wikipedia.orglibretexts.org This reaction is a type of nucleophilic addition-elimination. The hydrazone products are characterized by the R¹R²C=N-NH-R³ structure. numberanalytics.com While structurally similar to Schiff bases (imines), the term hydrazone is specific to derivatives of hydrazine. wikipedia.orgnumberanalytics.com

The reaction is versatile and can be performed with a wide array of carbonyl compounds. The resulting hydrazones are often stable, crystalline solids, a property that has historically been used for the characterization and identification of aldehydes and ketones. ncert.nic.in

Table 1: Examples of Hydrazone Formation

| Reactant A | Reactant B (Aldehyde/Ketone) | Product (Hydrazone) |

|---|---|---|

| This compound | Formaldehyde | (E)-1-((3-methyl-4-methoxybenzyl)amino)methanimine |

| This compound | Acetone | 1-(3-methyl-4-methoxybenzyl)-2-isopropylidenehydrazine |

Note: The product names are illustrative of the structures formed.

The mechanism of hydrazone formation is a well-established, typically acid-catalyzed, two-step process. numberanalytics.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a zwitterionic tetrahedral intermediate.

Dehydration: Following proton transfer steps, the intermediate, now a carbinolamine, undergoes dehydration. The elimination of a water molecule is the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a good leaving group (-OH₂⁺). The final step is the formation of the C=N double bond, yielding the hydrazone product. libretexts.orgnumberanalytics.com

This mechanism is analogous to the formation of imines from primary amines and carbonyls. ncert.nic.in The key difference is the use of a hydrazine derivative as the nucleophile.

Cyclization Reactions Leading to Heterocyclic Systems

Hydrazines are invaluable building blocks in heterocyclic chemistry, enabling the synthesis of a wide variety of ring systems containing nitrogen atoms. This compound can serve as a key precursor for such cyclizations.

A prominent example is the synthesis of pyrazoles, which are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The reaction of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone, is a standard method for constructing the pyrazole (B372694) ring. rasayanjournal.co.in For instance, reacting this compound with acetylacetone (B45752) (2,4-pentanedione) would yield a substituted pyrazole.

Table 2: Example of Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Heterocyclic Product |

|---|

The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. rasayanjournal.co.inekb.eg

Furthermore, substituted hydrazines are used in the synthesis of other heterocyclic systems. Depending on the reaction partner, they can be used to create triazinones, oxadiazoles, and pyrimidinones. researchgate.netnih.govmetu.edu.tr For instance, reactions with isothiocyanates can lead to thiosemicarbazides, which are precursors to various five-membered heterocycles. Reaction with β-keto esters can lead to pyrazolones, a related class of compounds. The Fischer indole (B1671886) synthesis, a classic method for making indoles, utilizes arylhydrazines, highlighting the broad utility of the hydrazine functional group in forming cyclic structures. acs.org

Formation of Pyrazoles and Pyrazolidinones

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a classical and widely used method for the synthesis of the pyrazole ring, known as the Knorr pyrazole synthesis. acs.orgnih.gov In this reaction, this compound would act as the binucleophile, attacking the two carbonyl carbons of the 1,3-dicarbonyl compound. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov The regioselectivity of the reaction depends on the substitution pattern of both the hydrazine and the dicarbonyl compound. scispace.com

Pyrazolidin-3-ones, which are saturated analogs of pyrazolones, can also be synthesized using hydrazine derivatives. A common route involves the reaction of hydrazines with α,β-unsaturated esters. clockss.org The reaction proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization to form the five-membered pyrazolidinone ring. For instance, the reaction of a substituted hydrazine with an acrylate (B77674) ester leads to the formation of the corresponding pyrazolidin-3-one.

Table 1: Synthesis of Pyrazole and Pyrazolidinone Derivatives

| Starting Materials | Product Type | General Reaction |

| This compound + 1,3-Diketone | Pyrazole | Condensation and cyclization (Knorr Synthesis) |

| This compound + α,β-Unsaturated Ester | Pyrazolidin-3-one | Michael addition followed by intramolecular cyclization |

This table illustrates general synthetic pathways.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

Derivatives of 1,2,4-triazole can be synthesized from this compound through several established routes. One common method involves the conversion of the benzyl-hydrazine into a hydrazide, which then serves as a key intermediate. nih.gov This hydrazide can react with various one-carbon sources. For example, reaction with carbon disulfide in a basic medium, followed by treatment with hydrazine hydrate (B1144303), can lead to the formation of a 4-amino-1,2,4-triazole-3-thione ring system. nih.govyoutube.com

Another prominent method is the Pellizzari reaction, which involves heating an acyl hydrazide with an amide. acs.org Alternatively, the Einhorn–Brunner reaction involves the condensation of a hydrazine with a diacylamine in the presence of a weak acid. acs.org A simple and efficient method for synthesizing substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide, which can proceed smoothly under microwave irradiation without a catalyst. organic-chemistry.org These methods provide access to a wide array of 1,2,4-triazole derivatives with various substitution patterns. chemistryjournal.netresearchgate.net

Thiosemicarbazide (B42300) and Thiadiazole Cyclization

The synthesis of thiosemicarbazides and their subsequent cyclization to 1,3,4-thiadiazoles is a fundamental transformation involving hydrazine derivatives. This compound can react with isothiocyanates to form N-substituted thiosemicarbazides. researchgate.net For example, reacting a hydrazine with an aryl isothiocyanate yields a 1,4-disubstituted thiosemicarbazide. acs.org

These thiosemicarbazide intermediates can then undergo cyclization, typically under acidic conditions, to form 2,5-disubstituted 1,3,4-thiadiazoles. organicchemistrydata.org The cyclization is a dehydration reaction that can be promoted by strong acids like sulfuric acid. organicchemistrydata.orgmdpi.com An alternative route involves reacting a hydrazide with carbon disulfide and potassium hydroxide (B78521) to form a dithiocarbazate salt, which can then be cyclized with hydrazine hydrate to yield a 4-amino-5-mercapto-1,2,4-triazole, a compound that can be further reacted to form thiadiazole systems. youtube.com A transition-metal-free approach involves the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles. wikipedia.org

Table 2: Thiadiazole Synthesis via Thiosemicarbazide Cyclization

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | This compound + Isothiocyanate | N-substituted thiosemicarbazide | Addition |

| 2 | N-substituted thiosemicarbazide | 1,3,4-Thiadiazole (B1197879) | Acid-catalyzed cyclization (dehydration) |

This table outlines a common pathway for 1,3,4-thiadiazole synthesis.

Ring Transformation and Rearrangement Mechanisms (e.g., ANRORC)

Ring transformation reactions are powerful methods for synthesizing novel heterocyclic structures from more readily available ones. The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a key example of such transformations, particularly in nucleophilic substitution reactions on heterocyclic rings. beilstein-journals.org Although not specifically detailed for this compound, the mechanism is relevant to reactions it would initiate. In a typical ANRORC process, a nucleophile (like a hydrazine derivative) attacks an electron-deficient heterocyclic ring, leading to the opening of the ring to form an acyclic intermediate. This intermediate then re-cyclizes in a different manner to form a new heterocyclic system. organic-chemistry.orgbeilstein-journals.org

A related transformation is observed when 1,3-oxazin-4-ones react with hydrazines. nih.gov The reaction pathway depends on the reaction conditions. With hydrazine base, nucleophilic attack occurs at the C-2 position of the oxazine (B8389632) ring, leading to ring opening and subsequent re-cyclization to form 1,2,4-triazole derivatives. In contrast, using hydrazine salts can promote attack at the C-6 position, leading to pyrazole derivatives. nih.gov This demonstrates how a hydrazine can induce ring transformations through a ring-opening/ring-closure sequence. Another relevant example is the Boulton–Katritzky rearrangement, where hydrazones of certain heterocycles, like 1,2,4-oxadiazoles, rearrange upon treatment with a base to form 1,2,3-triazoles. nih.gov

Oxidation and Reduction Pathways

Oxidation of the Hydrazine Moiety

The hydrazine functional group is susceptible to oxidation by various reagents, and the products depend on the specific oxidant and reaction conditions. The oxidation of hydrazine derivatives can be catalyzed by metal ions such as Cu(II) and Fe(III). organic-chemistry.org This one-electron oxidation can lead to the formation of radical species. In some cases, complete oxidation can yield hydrocarbons and nitrogen gas. acs.org

The Wolff-Kishner reduction provides a classic example of the in-situ oxidation of a hydrazine derivative. mdpi.com In this reaction, a ketone or aldehyde is converted to its hydrazone, which is then treated with a strong base at high temperatures. The hydrazone anion undergoes isomerization and then decomposes, releasing nitrogen gas (the oxidation product of the hydrazine moiety) to yield the corresponding methylene (B1212753) or methyl group. mdpi.com Halogens like chlorine and bromine can also oxidize aryl hydrazines, typically converting them into diazonium salts. acs.org

Reduction of Functional Groups in Derivatives

Derivatives synthesized from this compound often contain other reducible functional groups. Hydrazine hydrate itself, often in the presence of a catalyst like palladium on carbon (Pd/C), is a common reducing agent. It is particularly effective for the selective reduction of nitro groups to primary amines without affecting other sensitive groups like halogens.

Furthermore, hydrazine hydrate can be used to reduce azo groups (–N=N–) back to their corresponding amino groups. clockss.org This reaction is a reductive cleavage that can be performed without a catalyst. In some cases, hydrazine hydrate has been observed to reduce other functional groups simultaneously; for instance, an allyl group can be reduced to a propyl group during the cleavage of an azo linkage. clockss.org The most well-known reduction involving a hydrazine derivative is the Wolff-Kishner reduction, where a carbonyl group is completely reduced to a methylene (CH₂) group. mdpi.com

Derivatization and Structural Modifications

Synthesis of Novel Substituted Hydrazines

The synthesis of substituted benzyl-hydrazines typically begins with a corresponding aniline (B41778) derivative. For a related isomer, 4-methyl-3-methoxyaniline, a known method involves its reaction with sodium nitrite (B80452) and subsequent reduction with stannous chloride dihydrate in the presence of hydrochloric acid to yield 4-Methyl-3-methoxyphenyl hydrazine (B178648). prepchem.com A similar foundational approach would be anticipated for the synthesis of 3-Methyl-4-methoxy-benzyl-hydrazine from 3-methyl-4-methoxyaniline. Once the primary hydrazine is formed, it can be further modified. For instance, hydrazides are commonly synthesized by refluxing a methyl ester, such as methyl 4-methoxybenzoate, with hydrazine hydrate (B1144303). nih.gov This process can be adapted to create a variety of substituted hydrazine derivatives by reacting the initial hydrazine with different electrophiles.

Generation of Pyrazole (B372694) Analogues

The synthesis of pyrazole rings from hydrazine derivatives is a fundamental reaction in heterocyclic chemistry, often achieved through condensation with a 1,3-dicarbonyl compound.

Substituted Pyrazole Rings via Condensation and Cyclization

The most common method for forming a pyrazole ring involves the reaction of a hydrazine with a β-diketone. This condensation reaction proceeds to form a five-membered heterocyclic ring. While no specific examples using this compound are documented, the general mechanism would involve the nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of the diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. The substitution pattern on the resulting pyrazole is determined by the structure of the starting diketone and the hydrazine.

Functionalization of Pyrazole Scaffolds

Once a pyrazole scaffold is synthesized, it can undergo further functionalization. The reactivity of the pyrazole ring allows for various substitutions. For example, the nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can undergo electrophilic substitution reactions, depending on the existing substituents and reaction conditions. These modifications are crucial for tuning the electronic and steric properties of the final molecule.

Formation of Triazole and Thiadiazole Derivatives

Hydrazine derivatives are also key precursors for the synthesis of other important five-membered heterocycles, including triazoles and thiadiazoles.

Synthesis of 4,5-Dihydro-1H-1,2,4-triazol-5-one Compounds

The synthesis of 1,2,4-triazol-5-one (B2904161) derivatives can be achieved through various routes starting from hydrazines or their derivatives like hydrazides. A common pathway involves the reaction of a hydrazide with an isocyanate to form a carbamoyl (B1232498) hydrazide intermediate, which then undergoes cyclization upon heating or treatment with a base. Another approach involves reacting a semicarbazide (B1199961) with a carboxylic acid derivative. These methods lead to the formation of the 1,2,4-triazole (B32235) core, which is a prevalent motif in medicinal chemistry.

Exploration of Thiazole and Thiadiazole Nuclei

The synthesis of thiadiazole derivatives often starts from thiosemicarbazides or thiohydrazides, which can be prepared from the corresponding hydrazine. For example, reacting a hydrazide with carbon disulfide in a basic medium, followed by treatment with an alkyl halide, can lead to dithiocarbazates that are precursors to 1,3,4-thiadiazoles. Alternatively, cyclization of thiosemicarbazones derived from the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone is a widely used method for accessing substituted thiadiazole rings.

Exploration of Other N-Heterocyclic Systems

The hydrazine moiety is a versatile functional group for the synthesis of a wide array of nitrogen-containing heterocycles. The following subsections outline potential synthetic routes to various heterocyclic systems using this compound as a key starting material, based on established synthetic methodologies for related hydrazine compounds.

Pyrazoles:

One of the most common applications of hydrazines in heterocyclic synthesis is the formation of pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and reliable method for constructing the pyrazole ring. oregonstate.edu In the case of this compound, a reaction with a 1,3-diketone would be expected to yield a 1-(3-Methyl-4-methoxy-benzyl)-substituted pyrazole. The regioselectivity of this reaction would be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. oregonstate.edu

Another route to pyrazoles involves the cyclocondensation of hydrazines with α,β-unsaturated ketones (chalcones). oregonstate.edu This reaction typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. The reaction of this compound with a chalcone (B49325) would likely be facilitated by the nucleophilicity of the hydrazine, potentially leading to good yields of the corresponding pyrazoline, which can then be oxidized to the pyrazole.

Pyridazines:

Pyridazines, six-membered heterocycles containing two adjacent nitrogen atoms, are often synthesized by the reaction of a hydrazine with a 1,4-dicarbonyl compound. The reaction of this compound with a 1,4-diketone or a γ-ketoacid would be a viable route to produce a 1-(3-Methyl-4-methoxy-benzyl)-1,4-dihydropyridazine, which could subsequently be oxidized to the aromatic pyridazine. The electron-donating substituents on the benzyl (B1604629) group may influence the rate of the initial condensation reaction.

Triazoles:

The synthesis of 1,2,4-triazoles can be achieved through various methods involving hydrazines. One common method is the reaction of hydrazines with nitriles. For instance, the reaction of this compound with a suitable nitrile under specific conditions could lead to the formation of a substituted 1,2,4-triazole.

Another approach to 1,2,3-triazoles involves the "click chemistry" paradigm, specifically the copper-catalyzed azide-alkyne cycloaddition. While this does not directly use the hydrazine, the synthesis of the requisite benzyl azide (B81097), 1-(azidomethyl)-3-methyl-4-methoxybenzene, would be a necessary precursor, which can be synthesized from the corresponding benzyl bromide. The resulting azide can then be reacted with a terminal alkyne to produce the 1,4-disubstituted 1,2,3-triazole.

The following table summarizes the potential heterocyclic systems that could be synthesized from this compound and the corresponding reactants.

| Heterocyclic System | Reactant(s) | General Reaction Type |

| Pyrazole | 1,3-Diketones, α,β-Unsaturated Ketones | Cyclocondensation |

| Pyridazine | 1,4-Diketones, γ-Ketoacids | Cyclocondensation |

| 1,2,4-Triazole | Nitriles, Hydrazonoyl Halides | Cycloaddition |

| 1,2,3-Triazole | (via benzyl azide) Terminal Alkynes | Cycloaddition (Click Chemistry) |

Influence of Substituent Variation on Chemical Properties and Reactivity

The chemical properties and reactivity of this compound are significantly influenced by the electronic effects of the methyl and methoxy (B1213986) substituents on the benzyl ring. Both the 3-methyl and 4-methoxy groups are electron-donating, which has a cascading effect on the reactivity of the hydrazine moiety.

Electronic Effects:

The 4-methoxy group is a strong electron-donating group through resonance (+R effect), while the 3-methyl group is a weak electron-donating group through induction (+I effect). Together, these groups increase the electron density of the benzene (B151609) ring. This increased electron density is, in turn, transmitted to the benzylic carbon and subsequently to the hydrazine moiety. An increase in electron density on the nitrogen atoms of the hydrazine group enhances its nucleophilicity.

This enhanced nucleophilicity would be expected to increase the rate of reaction in processes where the hydrazine acts as a nucleophile, such as in the formation of pyrazoles from 1,3-dicarbonyls or the Michael addition to α,β-unsaturated ketones. For instance, in the synthesis of pyrazoles, a more nucleophilic hydrazine would attack the carbonyl carbon more readily, potentially leading to higher reaction yields or allowing for milder reaction conditions.

Steric Effects:

The 3-methyl group introduces some steric hindrance around the benzyl portion of the molecule. While this steric bulk is somewhat removed from the reactive hydrazine center, it could play a role in reactions where the transition state is sterically demanding. For example, in the formation of highly substituted heterocyclic rings, the approach of the benzylhydrazine (B1204620) to a sterically crowded electrophile might be slightly impeded. However, in most common cyclization reactions, the electronic benefits of the substituents are likely to outweigh the minor steric hindrance from the 3-methyl group.

The following table outlines the expected influence of the substituents on the chemical properties and reactivity of this compound.

| Property/Reactivity | Influence of 3-Methyl Group | Influence of 4-Methoxy Group | Combined Effect |

| Nucleophilicity of Hydrazine | Increased (weakly) | Increased (strongly) | Significantly Increased |

| Reactivity in Cyclocondensations | Increased Rate | Increased Rate | Significantly Increased Rate |

| Steric Hindrance | Minor Increase | Negligible | Minor Increase |

| Basicity of Hydrazine | Increased | Increased | Significantly Increased |

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.com

NMR spectroscopy is a fundamental tool for determining the precise structure of 3-Methyl-4-methoxy-benzyl-hydrazine by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer initial insights into the molecule's framework. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum identifies the number of non-equivalent carbon atoms.

To confirm the connectivity and spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed. science.govscience.gov

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of protons within the aromatic ring and to link the benzylic methylene (B1212753) protons to the hydrazine (B178648) N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It provides an unambiguous assignment of each carbon atom that bears hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for confirming the positions of the methyl and methoxy (B1213986) substituents on the aromatic ring by showing correlations from the methyl and methoxy protons to the aromatic carbons. It would also connect the benzyl (B1604629) group to the aromatic ring and the hydrazine moiety.

The chemical shifts (δ) in NMR are indicative of the electronic environment of the nuclei. For this compound, the expected chemical shifts are based on the analysis of similar substituted benzyl and hydrazine derivatives. rsc.orgrsc.orgchemicalbook.com The electron-donating methoxy group and the weakly donating methyl group influence the chemical shifts of the aromatic protons and carbons.

The structure and numbering scheme for assigning the NMR data are as follows:

Predicted ¹H and ¹³C NMR Data

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 1 | C | - | ~130-135 | Quaternary carbon attached to the benzyl group. |

| 2 | CH | ~6.9-7.1 | ~110-115 | Aromatic proton ortho to the benzyl group. |

| 3 | C | - | ~125-130 | Quaternary carbon with methyl substituent. |

| 4 | C | - | ~155-160 | Quaternary carbon with methoxy substituent. |

| 5 | CH | ~6.8-7.0 | ~110-115 | Aromatic proton meta to the benzyl group. |

| 6 | CH | ~6.9-7.1 | ~128-132 | Aromatic proton ortho to the benzyl group. |

| 7 (CH₂) | CH₂ | ~3.8-4.0 | ~50-55 | Benzylic methylene protons. |

| 8 (NH) | NH | Variable (~3.5-4.5) | - | Hydrazine proton, shift is concentration and solvent dependent. |

| 9 (NH₂) | NH₂ | Variable (~3.0-4.0) | - | Terminal hydrazine protons, shift is concentration and solvent dependent. |

| 10 (CH₃) | CH₃ | ~2.1-2.3 | ~15-20 | Methyl group on the aromatic ring. |

| 11 (OCH₃) | OCH₃ | ~3.7-3.9 | ~55-60 | Methoxy group protons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisresearching.cnresearchgate.net

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. nih.gov A non-linear molecule has 3N-6 fundamental vibrational modes, where N is the number of atoms. youtube.com

The key functional groups in this compound give rise to characteristic absorption bands in the IR and Raman spectra. These include the N-H and N-N stretches of the hydrazine group, C-H stretches of the aromatic ring, methyl, and methylene groups, C-O stretching of the methoxy group, and C=C stretching of the aromatic ring. theaic.org

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H (Hydrazine) | Stretching | 3200-3400 | Typically appears as one or two sharp bands. |

| C-H (Aromatic) | Stretching | 3000-3100 | Signals are generally sharp but of weaker intensity. |

| C-H (Aliphatic) | Stretching | 2850-3000 | Asymmetric and symmetric stretches of CH₃ and CH₂ groups. scielo.org.za |

| C=C (Aromatic) | Stretching | 1450-1600 | A series of bands, often strong in both IR and Raman. |

| C-O (Methoxy) | Asymmetric Stretching | 1200-1275 | Strong absorption band. researchgate.net |

| C-O (Methoxy) | Symmetric Stretching | 1000-1075 | Often a strong band. |

| N-H | Bending (Scissoring) | 1590-1650 | Can overlap with aromatic C=C stretching. |

| C-H (Aromatic) | Out-of-plane Bending | 700-900 | Pattern is characteristic of the ring substitution. |

To achieve a precise assignment of the observed vibrational bands, experimental IR and Raman spectra are often compared with theoretical spectra generated through computational methods. dntb.gov.ua Density Functional Theory (DFT) calculations, using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict the vibrational frequencies and intensities of the molecule. researchgate.netimist.ma This comparison helps to resolve ambiguities, confirm the assignments of complex vibrational modes resulting from the coupling of several functional groups, and validate the optimized molecular geometry. nih.govjcsp.org.pk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore is the substituted benzene (B151609) ring.

The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring typically causes a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be performed to predict the electronic absorption spectra, including the wavelengths and oscillator strengths of the transitions, which correspond to the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) energy gap. scielo.org.zadntb.gov.uaresearchgate.net The analysis of these transitions provides insight into the electronic structure and conjugation within the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound (C9H14N2O), the molecular weight is approximately 166.22 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 166. Due to the presence of two nitrogen atoms, this peak would be an even number, consistent with the nitrogen rule. libretexts.org The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydrazine group is a common fragmentation pathway for amines and hydrazines. libretexts.org This would result in the formation of a stable benzylic cation. The primary fragmentation would be the cleavage of the bond between the benzyl group and the hydrazine moiety, leading to the formation of the 3-methyl-4-methoxybenzyl cation at m/z 135. This would likely be a prominent peak in the spectrum.

Loss of Hydrazine Radical: The molecule could also lose a hydrazine radical (•N2H3), resulting in a fragment at m/z 133.

Further Fragmentation of the Benzyl Cation: The 3-methyl-4-methoxybenzyl cation (m/z 135) could undergo further fragmentation, such as the loss of a methyl radical (•CH3) to form a fragment at m/z 120, or the loss of a methoxy radical (•OCH3) to yield a fragment at m/z 104.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| 166 | [C9H14N2O]+• | Molecular Ion (M+) |

| 135 | [C8H9O]+ | Loss of •NHNH2 |

| 133 | [C9H11O]+ | Loss of •N2H3 |

| 120 | [C7H6O]+ | Loss of •CH3 from m/z 135 |

| 104 | [C8H8]+ | Loss of •OCH3 from m/z 135 |

This table is illustrative and based on general fragmentation principles.

X-ray Crystallography for Solid-State Molecular Structure Determination

For a crystal of this compound, X-ray diffraction analysis would reveal:

The exact geometry of the benzene ring and the hydrazine moiety.

The dihedral angle between the plane of the benzene ring and the C-N-N plane of the hydrazine group.

Intermolecular interactions, such as hydrogen bonding involving the hydrazine protons and the nitrogen or oxygen atoms of neighboring molecules. These interactions are crucial in determining the crystal packing.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to predict and analyze the properties of molecules. imist.masnu.edu.in These methods are particularly useful when experimental data is scarce.

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and electronic structure of molecules. imist.marsc.org For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), would be employed to find the lowest energy conformation of the molecule. imist.ma This would provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydrazine group, which are the likely sites for electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the benzyl and hydrazine moieties, indicating the regions susceptible to nucleophilic attack.

Energy Gap: A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. nih.gov The presence of the electron-donating methoxy and methyl groups on the benzene ring would influence the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

This table outlines the parameters that would be calculated.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It helps in identifying the electron-rich and electron-deficient regions, which are crucial for understanding chemical reactivity and intermolecular interactions.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, expected around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy group. These are the sites prone to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, anticipated around the hydrogen atoms of the hydrazine group, which are potential hydrogen bond donors.

Computational methods can be used to predict spectroscopic data, which can then be compared with experimental spectra for validation of the computational model and structural confirmation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, the predicted shifts would be influenced by the electronic environment created by the methyl and methoxy substituents on the aromatic ring.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. Key predicted vibrational modes would include N-H stretching of the hydrazine, C-H stretching of the aromatic and methyl groups, and C-O stretching of the methoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. For this compound, transitions involving the π-system of the benzene ring are expected.

Conformational Analysis and Intramolecular Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the stable conformers of flexible molecules. Such studies on substituted benzyl derivatives and hydrazine-containing compounds reveal that the potential energy surface can have multiple minima, corresponding to different stable conformations. The relative energies of these conformers determine their population at a given temperature.

For the 3-Methyl-4-methoxy-benzyl moiety, the orientation of the methoxy group with respect to the aromatic ring is a key conformational feature. In anisole (B1667542) and its derivatives, the methoxy group typically lies in the plane of the aromatic ring, with the methyl group pointing away from the ring, to maximize resonance stabilization. The presence of a methyl group at the 3-position is expected to introduce some steric strain, which could influence the rotational barrier of the methoxy group and the benzylic CH2 group.

The rotation around the C(aryl)-C(benzyl) bond will be governed by the steric interactions between the hydrazine group and the substituents on the aromatic ring. It is anticipated that the most stable conformer will have the C-N bond of the hydrazine moiety oriented to minimize steric clash with the ortho- (methyl) and meta- (methoxy) substituents.

Intramolecular interactions, though weak, can play a significant role in stabilizing certain conformations. In the case of this compound, potential intramolecular hydrogen bonds could exist between the lone pair of the methoxy oxygen and one of the N-H protons of the hydrazine moiety, or between the π-electron system of the aromatic ring and an N-H proton. The formation of such a hydrogen bond would create a cyclic arrangement and restrict the conformational freedom of the molecule. The likelihood and strength of such an interaction would depend on the geometry of the conformer. Studies on related systems, such as N'-benzylidenebenzohydrazide derivatives, have shown that intramolecular hydrogen bonds can indeed dictate the preferred conformation. rsc.org

A comprehensive understanding of the conformational preferences and intramolecular interactions of this compound would necessitate a dedicated computational study, likely employing DFT methods to map the potential energy surface and identify the global and local energy minima. Such a study would provide valuable data on the dihedral angles, bond lengths, and bond angles of the most stable conformers, as well as quantify the energy barriers between them.

The following tables present hypothetical data based on typical values found in related structures from computational studies. These are intended to illustrate the kind of information that a detailed conformational analysis would provide.

Table 1: Calculated Relative Energies and Key Dihedral Angles of Plausible Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C(2)-C(1)-C(7)-N(8) (°) | Dihedral Angle C(1)-C(7)-N(8)-N(9) (°) |

|---|---|---|---|

| A | 0.00 | 90.5 | 65.2 |

| B | 1.25 | -88.9 | 175.8 |

| C | 2.50 | 178.1 | 68.4 |

Table 2: Predicted Intramolecular Interaction Geometries in the Most Stable Conformer (A)

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| C-H···O | C(methyl)-H ··· O(methoxy) | 2.85 | 110.2 |

| N-H···π | N(hydrazine)-H ··· Cg(ring) | 3.10 | 105.7 |

Applications in Advanced Chemical Processes and Materials Science Excluding Clinical/biological

Potential in Materials Science

The application of novel organic compounds in materials science is a burgeoning field. However, there is no specific research available that explores the use of 3-Methyl-4-methoxy-benzyl-hydrazine in this domain. Discussions on its potential contribution to organic electronics, photovoltaic materials, or polymers would be purely speculative, as no studies have been published on these topics for this specific compound.

Contribution to Novel Organic Electronics

No information is available regarding the application or potential of this compound in organic electronics.

Development of Photovoltaic Materials

There are no research findings that connect this compound to the development of photovoltaic materials.

Future Directions in Research

Exploration of Undiscovered Synthetic Pathways

The synthesis of 3-Methyl-4-methoxy-benzyl-hydrazine is foundational to its further study. While classical methods for benzylhydrazine (B1204620) synthesis, such as the reaction of a benzyl (B1604629) halide with hydrazine (B178648), provide a starting point, future research should aim to uncover more efficient, selective, and sustainable synthetic routes.

One promising avenue is the exploration of reductive amination pathways. This could involve the condensation of 3-methyl-4-methoxybenzaldehyde with hydrazine, followed by a selective reduction of the resulting hydrazone. The choice of reducing agent would be critical to avoid over-reduction or side reactions.

Another area of investigation could be the use of transition-metal-catalyzed cross-coupling reactions. While less conventional for hydrazine synthesis, innovative approaches could be developed, potentially involving the coupling of a protected hydrazine derivative with a suitable benzyl electrophile. The development of novel catalyst systems tailored for this transformation would be a key challenge.

| Potential Synthetic Pathway | Key Reactants | Potential Catalyst/Reagent | Anticipated Advantages |

| Reductive Amination | 3-Methyl-4-methoxybenzaldehyde, Hydrazine | Sodium cyanoborohydride, Sodium triacetoxyborohydride (B8407120) | High selectivity, mild reaction conditions |

| Nucleophilic Substitution | 3-Methyl-4-methoxybenzyl chloride, Hydrazine hydrate (B1144303) | Phase transfer catalyst | Cost-effective, scalable |

| Transition-Metal Catalysis | 3-Methyl-4-methoxybenzyl bromide, Protected hydrazine | Palladium or Copper catalyst with a specific ligand | Potentially high yields and functional group tolerance |

Development of New Derivatization Strategies

The reactivity of the hydrazine and the aromatic ring in this compound offers numerous possibilities for derivatization, leading to a diverse library of new compounds. Future research should focus on developing novel strategies to selectively functionalize this molecule.

The primary amine of the hydrazine moiety is a key site for derivatization. Condensation reactions with a wide range of aldehydes and ketones can produce a variety of hydrazones. These hydrazones are not only stable compounds in their own right but also serve as versatile intermediates for further transformations, such as cyclization reactions to form heterocyclic systems like pyrazoles and indazoles.

The secondary amine of the hydrazine can be a target for acylation, sulfonation, or alkylation, leading to more complex hydrazine derivatives. Selective N-functionalization will be a key challenge, potentially requiring the use of protecting groups.

Furthermore, the aromatic ring, activated by the methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could be explored to introduce additional functional groups onto the benzene (B151609) ring, further expanding the chemical space accessible from this starting material.

| Derivatization Target | Reaction Type | Potential Reagents | Resulting Structure |

| Primary Hydrazine Amine | Condensation | Aromatic/Aliphatic Aldehydes or Ketones | Hydrazones |

| Secondary Hydrazine Amine | Acylation | Acid chlorides, Anhydrides | N'-Acyl-3-methyl-4-methoxy-benzyl-hydrazines |

| Aromatic Ring | Electrophilic Substitution | Nitrating agents, Halogens | Substituted Benzyl-hydrazines |

Advanced Computational Modeling for Reactivity Prediction

Computational chemistry offers powerful tools to predict the reactivity and properties of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide valuable insights.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for predicting the sites most susceptible to nucleophilic and electrophilic attack. For instance, the relative nucleophilicity of the two nitrogen atoms in the hydrazine moiety can be computationally assessed to predict the selectivity of derivatization reactions.

Molecular dynamics (MD) simulations can be used to study the conformational preferences of the molecule and its derivatives. Understanding the stable conformations is essential for predicting how these molecules might interact with other chemical species or materials.

Furthermore, computational models can be developed to predict the reaction pathways and transition states for various synthetic and derivatization reactions. This can help in optimizing reaction conditions and in designing more efficient synthetic routes.

| Computational Method | Predicted Property | Significance for Research |

| Density Functional Theory (DFT) | HOMO/LUMO energies, Atomic charges | Predicts sites of electrophilic and nucleophilic attack |

| Molecular Dynamics (MD) | Conformational analysis | Understanding intermolecular interactions |

| Transition State Theory | Reaction energy barriers | Optimizing reaction conditions and predicting product distributions |

Investigation of Novel Non-Biological Applications

While many hydrazine derivatives find applications in pharmaceuticals, a focused effort to explore novel non-biological applications of this compound and its derivatives is warranted. The structural motifs present in this compound suggest potential uses in materials science and coordination chemistry.

The ability of the hydrazine moiety to form stable hydrazones with various aldehydes and ketones makes it a candidate for the development of chemosensors. The electronic properties of the hydrazone can be tuned by the choice of the carbonyl compound, and changes in these properties upon binding to an analyte (e.g., a metal ion or an anion) could be detected by spectroscopic methods such as UV-Vis or fluorescence spectroscopy.

The hydrazine and its derivatives can also act as ligands for transition metals, forming coordination complexes with interesting structural and electronic properties. These complexes could be investigated for their catalytic activity in organic transformations or for their potential as novel materials with unique magnetic or optical properties.

| Potential Application Area | Key Feature of the Molecule | Example of a Potential Use |

| Chemosensors | Formation of fluorescent hydrazones | Detection of metal ions or anions |

| Coordination Chemistry | Ligating ability of the hydrazine moiety | Synthesis of novel transition metal catalysts |

| Polymer Chemistry | Reactivity of the hydrazine group | Monomer for the synthesis of novel polymers |

Implementation of Further Green Chemistry Principles

Future research on this compound should be guided by the principles of green chemistry to ensure that the synthesis and application of this compound are environmentally benign.

The development of synthetic pathways that utilize renewable starting materials, minimize the use of hazardous solvents and reagents, and maximize atom economy will be a key focus. For example, exploring syntheses in water or other green solvents, and using catalytic methods instead of stoichiometric reagents, would be important steps in this direction.

Finally, the lifecycle of the compound and its derivatives should be considered, with an aim to design molecules that are biodegradable or can be easily recycled.

| Green Chemistry Principle | Application to this compound Research |

| Prevention | Designing synthetic routes with minimal waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating the synthesis from bio-based starting materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.